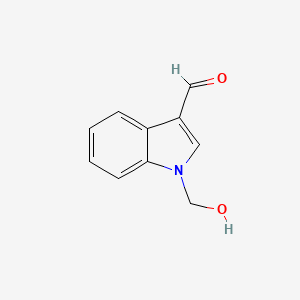
3-formyl-1H-indole-1-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-formyl-1H-indole-1-ylmethanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmaceutical Development:
3-Formyl-1H-indole-1-ylmethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, particularly in cancer therapy and neurological disorders. For instance, indole-based compounds have been extensively studied for their anticancer properties due to their ability to interact with tropomyosin receptor kinases (TRK), which are implicated in certain cancers driven by NTRK gene fusions .
Case Study:
A study highlighted the design and synthesis of novel indole derivatives that demonstrated significant antiproliferative effects against TRK-dependent cell lines. The compound C11, derived from similar scaffolds, exhibited dose-dependent inhibition of cell migration and induced apoptosis in cancer cells .
Organic Synthesis
Building Block for Complex Molecules:
The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for generating complex organic molecules used in drug discovery .
Synthesis Examples:
Researchers have employed this compound to synthesize N-substituted indole derivatives with antimicrobial activities. These derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's utility in developing new antimicrobial agents .
Material Science
Development of Advanced Materials:
In material science, this compound has been explored for its potential in creating advanced materials such as polymers and nanomaterials. Its incorporation can enhance properties like conductivity and stability, making it valuable for applications in electronics and nanotechnology .
Fluorescent Probes:
The compound can also be modified to create fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, aiding researchers in understanding complex biological systems .
Biological Research
Enzyme Inhibition Studies:
Research utilizing this compound has contributed to studies on enzyme inhibition and receptor binding. Such investigations are critical for elucidating biochemical pathways and developing therapeutic agents targeting specific enzymes involved in disease processes .
Table: Applications Summary
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-(hydroxymethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-11(7-13)10-4-2-1-3-9(8)10/h1-6,13H,7H2 |
Clé InChI |
SHIUHHYVVBINJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CO)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













